Increased Steric Bulk at the Ester Alpha-Carbon: Gem-Dimethyl vs. Mono-Methyl Substitution
The target compound (CAS 537667-62-2) contains a quaternary alpha-carbon with two methyl groups (gem-dimethyl), whereas the closest analog ethyl 2-(9H-purin-6-ylthio)propanoate (CAS 537667-61-1) has a tertiary alpha-carbon with one methyl group . The van der Waals volume at the alpha-position increases from approximately 16.1 ų (single methyl) to approximately 28.4 ų (gem-dimethyl), as calculated by standard atomic increment methods [1]. This 76% increase in local steric volume restricts the conformational freedom of the ester group and shields the carbonyl from nucleophilic attack, a structural feature that is directly verifiable by 1H-NMR chemical shift comparison of the alpha-methyl resonances (singlet for C(CH3)2 at ~1.5-1.6 ppm versus doublet for CH(CH3) at ~1.4-1.5 ppm) [2].
| Evidence Dimension | Alpha-carbon substitution pattern and steric volume |
|---|---|
| Target Compound Data | Geminal dimethyl (quaternary carbon); calculated van der Waals volume ~28.4 ų; C(CH3)2 group |
| Comparator Or Baseline | Ethyl 2-(9H-purin-6-ylthio)propanoate (CAS 537667-61-1): mono-methyl (tertiary carbon); calculated van der Waals volume ~16.1 ų; CH(CH3) group |
| Quantified Difference | ~76% increase in local steric volume; quaternary vs. tertiary carbon center |
| Conditions | Structural comparison based on SMILES: CCOC(=O)C(C)(C)SC1=NC=NC2=C1NC=N2 (target) vs. CCOC(=O)C(C)SC1=NC=NC2=C1NC=N2 (comparator) |
Why This Matters
The quaternary carbon center fundamentally alters the steric and electronic environment of the ester, directly impacting hydrolysis rates, enzymatic recognition, and downstream SAR interpretation in any biological assay where the ester or the alpha-position is involved in target engagement.
- [1] Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem. 1964, 68 (3), 441-451. Standard atomic increment method for calculating van der Waals volumes of methyl and gem-dimethyl groups. View Source
- [2] Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. 4th ed.; Springer: Berlin, 2009. Characteristic 1H-NMR chemical shift ranges for CH(CH3) and C(CH3)2 adjacent to ester carbonyls (Tables 4.1-4.3). View Source
